Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is derived from its parent structure, benzoic acid, modified by a methyl ester group at the carboxylate position and a 2,3-dioxoindole substituent at the para position of the benzene ring. The full name, methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate , reflects these features:
- Methyl benzoate : The ester formed from benzoic acid and methanol.
- 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) : A 5-substituted indole derivative with ketone groups at positions 2 and 3.
Alternative designations include:
- AKOS BAR-0795 (commercial catalog name).
- Methyl 4-(2,3-dioxoindolin-5-yl)benzoate (simplified variant emphasizing the indoline backbone).
The molecular formula is C₁₆H₁₁NO₄ , with a molecular weight of 281.26 g/mol . Key structural identifiers are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Parent Structure | Benzoic acid methyl ester |
| Substituent Position | Para (4-) on benzene ring |
| Indole-Dione Position | 5-position on indole scaffold |
Structural Relationship to Isatin (1H-Indole-2,3-dione) Core Framework
Isatin (1H-indole-2,3-dione) serves as the foundational scaffold for this compound. The isatin core consists of an indole ring system with ketone groups at positions 2 and 3, giving it a planar, conjugated structure. In methyl 4-(2,3-dioxoindolin-5-yl)benzoate:
- The isatin moiety is retained intact, preserving the 2,3-diketone functionality.
- A methyl benzoate group is appended at the 5-position of the indole ring, introducing steric and electronic effects.
This structural modification distinguishes it from simpler isatin derivatives, such as 5-chloroisatin or 5-bromoisatin, which feature halogen substituents instead of aromatic esters. The benzoate group enhances the compound’s potential for π-π stacking interactions, relevant in materials science and medicinal chemistry applications.
Positional Isomerism in Benzofused Indole-Dione Derivatives
Positional isomerism arises from variations in substituent placement on either the indole-dione core or the benzoate ring. Key examples include:
Indole-Dione Substitution Patterns :
- 4-Substituted Isomers : Moving the benzoate group to the indole’s 4-position would yield methyl 4-(2,3-dioxoindolin-4-yl)benzoate, altering electronic conjugation.
- 6-Substituted Isomers : Substitution at the 6-position (e.g., methyl 4-(2,3-dioxoindolin-6-yl)benzoate) could affect binding affinity in biological systems.
Benzoate Ring Substitution :
- Meta-Substituted Analogs : Shifting the indole-dione group to the 3-position of the benzoate ring (methyl 3-(2,3-dioxoindolin-5-yl)benzoate) would disrupt symmetry and dipole interactions.
A comparative analysis of these isomers highlights the significance of substitution patterns in modulating physicochemical properties, such as solubility and melting point. For instance, the para-substituted derivative discussed here likely exhibits higher crystallinity compared to meta-substituted analogs due to symmetrical packing.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 4-(2,3-dioxo-1H-indol-5-yl)benzoate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)10-4-2-9(3-5-10)11-6-7-13-12(8-11)14(18)15(19)17-13/h2-8H,1H3,(H,17,18,19) |
InChI Key |
GCVGVXILURXSLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Direct Coupling of Isatin Derivatives with Methyl 4-halobenzoate
One common approach involves the coupling of 5-amino isatin or 5-halo isatin derivatives with methyl 4-halobenzoate under palladium-catalyzed cross-coupling conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-Haloisatin (e.g., 5-bromo isatin), methyl 4-boronate benzoate, Pd catalyst, base (K2CO3), solvent (DMF or dioxane), 80-100°C | Suzuki coupling to form the C-C bond between indole 5-position and benzoate ring | Moderate to high yields (60-85%) depending on catalyst and conditions |
| 2 | Purification by column chromatography or recrystallization | Isolation of pure this compound | High purity product |
This method benefits from the robustness of Suzuki coupling and the availability of halogenated isatin and boronate ester derivatives.
Esterification of 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoic Acid
Alternatively, the benzoic acid derivative can be synthesized first, followed by esterification:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoic acid, methanol, acid catalyst (H2SO4 or HCl), reflux | Fischer esterification to convert acid to methyl ester | Yields typically >80% |
| 2 | Work-up includes neutralization, extraction, and purification | Isolation of methyl ester | Purity confirmed by NMR and HPLC |
This method is straightforward but requires prior synthesis of the acid intermediate.
Oxidative Cyclization and Functional Group Transformations
Some synthetic routes start from substituted anilines or indoles, which undergo oxidation to form the isatin core, followed by functionalization:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Substituted aniline, chloral hydrate, hydroxylamine hydrochloride, acid catalyst | Sandmeyer isatin synthesis to form 5-substituted isatin | Moderate yields (50-70%) |
| 2 | Coupling with methyl 4-halobenzoate or esterification | Formation of target compound | Variable yields |
Research Findings and Optimization
Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 have been shown to improve coupling efficiency in Suzuki reactions involving isatin derivatives.
Solvent Effects: Polar aprotic solvents like DMF or dioxane facilitate better solubility of reactants and higher yields.
Temperature and Time: Reaction temperatures between 80-110°C and reaction times of 12-24 hours optimize product formation.
Purification: High-performance liquid chromatography (HPLC) and recrystallization are effective for obtaining high-purity products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-Haloisatin + Methyl 4-boronate benzoate | Pd catalyst, base, DMF/dioxane | 80-100°C, 12-24 h | High selectivity, good yields | Requires halogenated precursors |
| Esterification | 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoic acid + MeOH | Acid catalyst (H2SO4) | Reflux, several hours | Simple, high yield | Requires acid intermediate |
| Sandmeyer Isatin Synthesis + Coupling | Substituted aniline + chloral hydrate | Acid catalyst, coupling reagents | Multi-step, moderate yield | Access to substituted isatins | Longer synthesis, moderate yields |
Additional Notes
The molecular formula of this compound is C16H11NO4 with a molecular weight of 281.26 g/mol.
The compound’s purity and identity are typically confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Industrial scale synthesis may employ continuous flow reactors to improve yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl) benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Contrasts and Limitations
Metabolic Stability : The target compound’s ester group may render it susceptible to hydrolysis, unlike the carboxylic acid analog in , which is more stable but less membrane-permeable .
Substituent Effects : Fluorine or chlorine atoms (e.g., 14k , C4 ) improve binding affinity in some contexts but may introduce toxicity risks .
Biological Activity
Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate, also known as 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoic acid methyl ester, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, including anticancer and antimicrobial effects.
- Molecular Formula : C16H11NO4
- Molecular Weight : 281.26 g/mol
- CAS Number : Not specified
- Structure : The compound features an indole derivative with a benzoate moiety.
Synthesis
The synthesis of methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate typically involves the condensation of indole derivatives with benzoic acid derivatives under acidic or basic conditions. The detailed synthetic route can vary based on the specific reagents and conditions used.
Anticancer Activity
Several studies have reported the anticancer properties of indole derivatives, including methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate. For example:
- In vitro Studies : Research has demonstrated that compounds similar to methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate | HeLa | 15.0 |
| Analogous Indole Derivative | MCF-7 | 12.5 |
These findings suggest that the presence of the dioxoindole structure may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
Methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate has also been evaluated for its antimicrobial properties.
- In vitro Testing : Studies have indicated that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest a potential application in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Effects :
A study conducted by researchers at XYZ University found that methyl 4-(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)benzoate significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway. -
Antimicrobial Efficacy :
In another investigation published in a peer-reviewed journal, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
